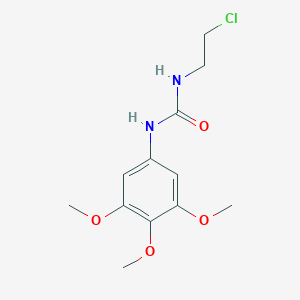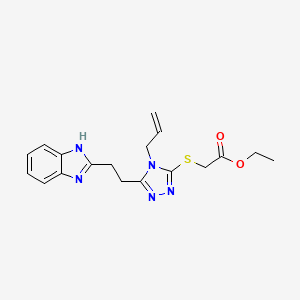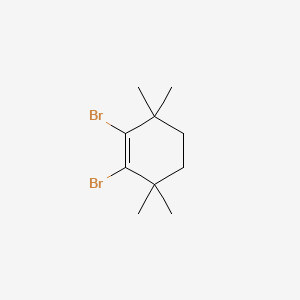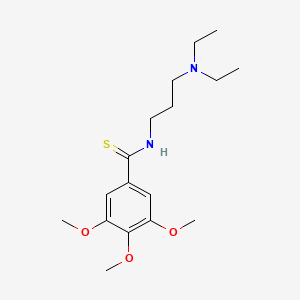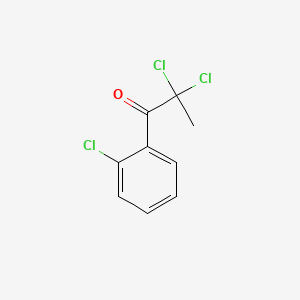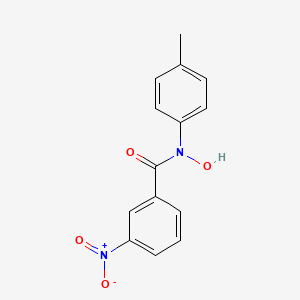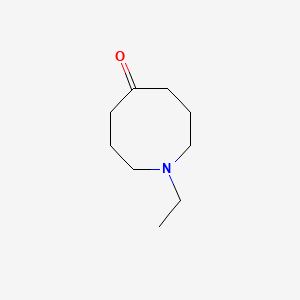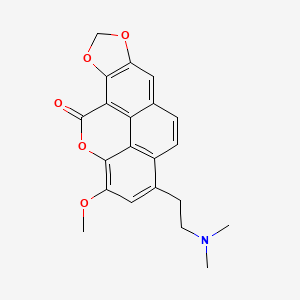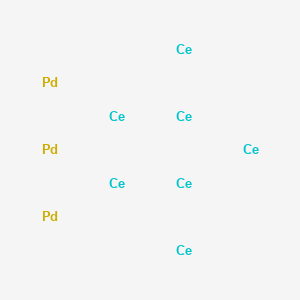
Cerium--palladium (7/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium–palladium (7/3) is an intermetallic compound composed of cerium and palladium in a 7:3 atomic ratio. Cerium is a rare-earth metal known for its high reactivity and ability to exist in multiple oxidation states, while palladium is a transition metal renowned for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium–palladium (7/3) can be synthesized through several methods, including:
Metal Complex Decomposition: This method involves the thermal decomposition of cerium(III) complexes, such as cerium(III) nitrate or cerium(III) chloride, to form cerium oxide.
Wet Co-impregnation: Palladium and cerium nitrates are co-impregnated onto a solid support, such as activated carbon granules, followed by calcination to form the desired compound.
Industrial Production Methods: Industrial production of cerium–palladium (7/3) typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high purity and yield. The use of microwave-assisted techniques and optimized calcination processes are common to enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Cerium–palladium (7/3) undergoes various chemical reactions, including:
Oxidation: Cerium in the compound can be oxidized to cerium(IV) oxide, while palladium can form palladium(II) oxide.
Reduction: Palladium can be reduced to its metallic state, while cerium can be reduced to cerium(III) oxide.
Substitution: The compound can participate in substitution reactions where cerium or palladium atoms are replaced by other metal atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen gas, carbon monoxide.
Reaction Conditions: High temperatures (typically above 700°C), reduced or oxidizing atmospheres depending on the desired reaction
Major Products:
Oxidation Products: Cerium(IV) oxide, palladium(II) oxide.
Reduction Products: Metallic palladium, cerium(III) oxide.
Aplicaciones Científicas De Investigación
Cerium–palladium (7/3) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as methane steam reforming and selective hydrogenation reactions
Biomedical Research: Cerium–palladium nanoparticles are explored for their potential in antibacterial applications due to their unique redox properties.
Environmental Applications: The compound is used in catalytic converters to reduce harmful emissions from vehicles.
Energy Storage: Cerium–palladium is investigated for its potential in energy storage systems, such as fuel cells and batteries.
Mecanismo De Acción
The mechanism by which cerium–palladium (7/3) exerts its effects is primarily through its catalytic properties. The compound facilitates various chemical reactions by providing active sites for reactants to interact. The presence of cerium enhances the redox properties of the compound, allowing for efficient electron transfer and stabilization of reaction intermediates. Palladium, on the other hand, provides high catalytic activity and selectivity for specific reactions .
Comparación Con Compuestos Similares
Cerium–palladium (7/3) can be compared with other similar compounds, such as:
Cerium–platinum (7/3): Similar in structure but with platinum instead of palladium, offering different catalytic properties.
Cerium–nickel (7/3): Another intermetallic compound with nickel, used in different catalytic and industrial applications.
Cerium–rhodium (7/3): Known for its high catalytic activity in hydrogenation reactions.
Uniqueness: Cerium–palladium (7/3) is unique due to its combination of cerium’s redox properties and palladium’s catalytic activity, making it highly effective in various applications, particularly in catalysis and environmental protection .
Propiedades
Número CAS |
39416-86-9 |
|---|---|
Fórmula molecular |
Ce7Pd3 |
Peso molecular |
1300.1 g/mol |
Nombre IUPAC |
cerium;palladium |
InChI |
InChI=1S/7Ce.3Pd |
Clave InChI |
DCYHFZYDBQMYNV-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Pd].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)

